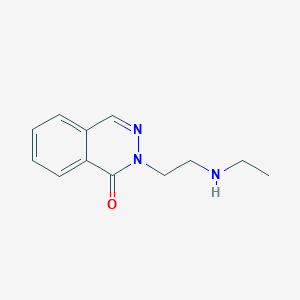
3-(Piperidin-4-yl)-1H-pyrazol-5-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Piperidin-4-yl)-1H-pyrazol-5-amine hydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a piperidine ring, a six-membered ring containing one nitrogen atom. The presence of these rings contributes to the compound’s versatility in chemical reactions and its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-4-yl)-1H-pyrazol-5-amine hydrochloride typically involves the reaction of 4-piperidone hydrochloride with hydrazine hydrate, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
-
Step 1: Formation of Hydrazone
- React 4-piperidone hydrochloride with hydrazine hydrate in ethanol.
- Heat the mixture to reflux for several hours.
-
Step 2: Cyclization
- Add an acid catalyst, such as hydrochloric acid, to the reaction mixture.
- Continue heating to promote cyclization, forming the pyrazole ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction conditions, ensuring consistent product quality.
化学反応の分析
Types of Reactions
3-(Piperidin-4-yl)-1H-pyrazol-5-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole derivatives with oxidized functional groups.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
科学的研究の応用
3-(Piperidin-4-yl)-1H-pyrazol-5-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 3-(Piperidin-4-yl)-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
類似化合物との比較
Similar Compounds
- 5-Amino-3-(4-piperidyl)-1H-pyrazole
- 4-Phenyl-5-(4-piperidyl)-3-isoxazolol
- 3-Amino-4-arylpyridin-2(1H)-one
Uniqueness
3-(Piperidin-4-yl)-1H-pyrazol-5-amine hydrochloride is unique due to its specific combination of a pyrazole ring and a piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.
特性
分子式 |
C8H15ClN4 |
|---|---|
分子量 |
202.68 g/mol |
IUPAC名 |
5-piperidin-4-yl-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C8H14N4.ClH/c9-8-5-7(11-12-8)6-1-3-10-4-2-6;/h5-6,10H,1-4H2,(H3,9,11,12);1H |
InChIキー |
PHBKJGJFBHPSFV-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1C2=CC(=NN2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


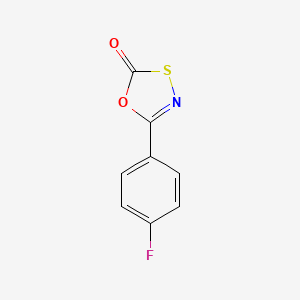
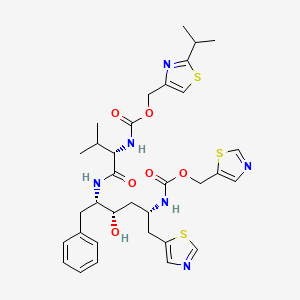

![6-(TERT-BUTYL) 5-METHYL 5-METHYL-6-AZASPIRO[2.5]OCTANE-5,6-DICARBOXYLATE](/img/structure/B8481378.png)
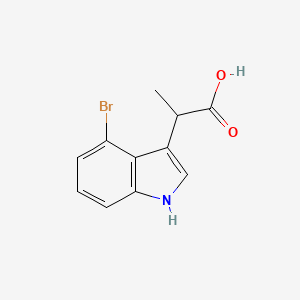
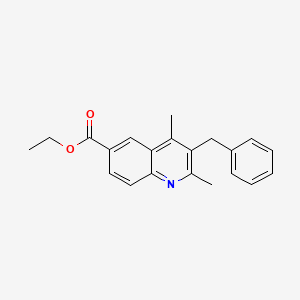
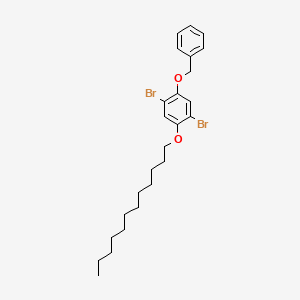

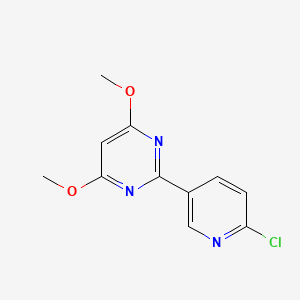
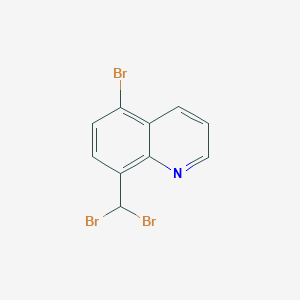
![tert-butyl N-[1-[2-(3,5-dichlorophenoxy)acetyl]piperidin-4-yl]carbamate](/img/structure/B8481430.png)
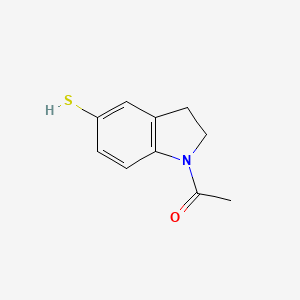
![6-[4-(Benzenesulfinyl)butoxy]quinolin-2(1H)-one](/img/structure/B8481447.png)
